molecular formula C10H17N B3252142 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole CAS No. 21407-84-1

2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole

Cat. No. B3252142
CAS RN: 21407-84-1
M. Wt: 151.25 g/mol
InChI Key: IMOWSCLMRKEZJJ-UHFFFAOYSA-N
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Description

The compound “2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole” is a type of organic compound known as a pyrrole. Pyrroles are five-membered aromatic heterocycles, with four carbon atoms and one nitrogen atom. The 2,5-dimethyl-1-(2-methylpropyl) substitution pattern refers to the placement of the methyl and propyl groups on the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a five-membered ring containing one nitrogen atom and four carbon atoms. Two of the carbon atoms would have methyl groups (-CH3) attached to them (at the 2 and 5 positions), and one of the carbon atoms would have a 2-methylpropyl group (also known as an isobutyl group) attached to it (at the 1 position) .


Chemical Reactions Analysis

As a pyrrole, “this compound” would be expected to undergo reactions typical of aromatic heterocycles. These could include electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the pyrrole ring .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis and Antimicrobial Agent : 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, created through various chemical reactions including the Knorr reaction and Vilsmeier–Haack formylation, exhibit significant antibacterial and antifungal properties, attributed to the heterocyclic ring structure. Their activity increases with the introduction of a methoxy group in the structure, making them promising candidates for new antimicrobial agents (Hublikar et al., 2019).

Chemical Properties and Synthesis Methods

  • Novel Synthesis Techniques : A variety of synthesis methods have been developed for creating derivatives of this compound. These methods include the use of nano β-PbO in the Paal-Knorr reaction and ultrasound-assisted synthesis catalyzed by uranyl nitrate hexahydrate. These approaches offer efficient and novel pathways to create derivatives of this compound (Pasha et al., 2011), (Satyanarayana & Sivakumar, 2011).

Biological Activity and Potential Drug Development

  • Potential in Drug Development : The derivatives of this compound show potential in the development of new antimycotic drugs, as evidenced by their activity against various fungal species. This includes activity against strains like Candida albicans and Aspergillus fumigatus, indicating their potential in addressing challenging fungal infections (Dabur et al., 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific context, it’s difficult to provide a mechanism of action for “2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole”. If this compound were a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research into “2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole” would likely depend on its potential applications. For example, if it were found to have medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

2,5-dimethyl-1-(2-methylpropyl)pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-8(2)7-11-9(3)5-6-10(11)4/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOWSCLMRKEZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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